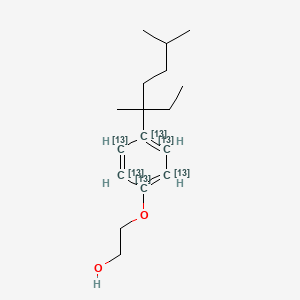![molecular formula C37H36ClNO3 B565225 rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride CAS No. 855220-23-4](/img/structure/B565225.png)
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride” is a chemical compound with the molecular formula C37H36ClNO3 . It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 578.149 . Other physical and chemical properties such as density, boiling point, and melting point were not available in the resources I found .Scientific Research Applications
Biotechnological Production and Health Applications of Phenolic Compounds
Rosmarinic Acid in Food Industry : Rosmarinic acid, structurally similar due to its phenolic nature, is extensively studied for its mass-production through biotechnological approaches. Its biological properties, validated by numerous in vitro and in vivo studies, support its beneficial health effects and value as a food additive. The advances in the biotechnological production of phenolic compounds like rosmarinic acid offer a sustainable and effective method for large-scale applications, highlighting the potential for similar complex compounds in health-promoting effects and food industry applications (Marchev et al., 2021).
Environmental and Health Impacts of Phenolic Esters
Fate and Behavior of Parabens : Parabens, which are esters of para-hydroxybenzoic acid, share structural similarities with complex phenolic compounds. Their widespread use in consumer products and resultant environmental presence highlight the importance of understanding the environmental fate and potential health impacts of similar complex compounds. Studies on parabens reveal their biodegradability and the persistent nature of their chlorinated by-products, suggesting areas for further research into the environmental and health impacts of similar compounds (Haman et al., 2015).
Antioxidant Properties and Therapeutic Potentials
Antioxidant and Pharmacological Activities : The review of hydroxycinnamic acids (HCAs), which include a wide range of phenolic compounds, highlights their significant antioxidant and biological activities. The structure-activity relationships (SARs) explored in these studies provide insights into how modifications to the aromatic ring or the carboxylic function can enhance antioxidant activity. This information could guide research on the modification and optimization of complex compounds like "rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride" for potential therapeutic applications (Razzaghi-Asl et al., 2013).
properties
IUPAC Name |
2-(benzhydrylamino)-1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35NO3.ClH/c1-2-33(38-36(30-19-11-5-12-20-30)31-21-13-6-14-22-31)37(39)32-23-24-34(40-26-28-15-7-3-8-16-28)35(25-32)41-27-29-17-9-4-10-18-29;/h3-25,33,36,38H,2,26-27H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAFBVUODIXKGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(C4=CC=CC=C4)C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675824 |
Source


|
| Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-[(diphenylmethyl)amino]butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride | |
CAS RN |
855220-23-4 |
Source


|
| Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-[(diphenylmethyl)amino]butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565149.png)
![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)
![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)



